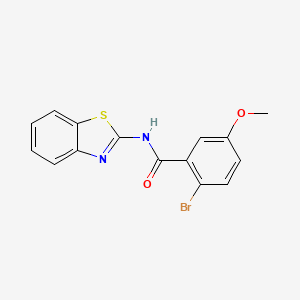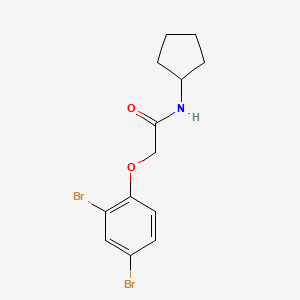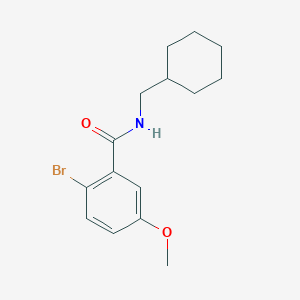
N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BBM-928 is a chemical compound that belongs to the class of benzothiazole derivatives. It has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. BBM-928 has been synthesized through a multi-step process, which involves the reaction of 2-aminobenzothiazole with 5-bromo-2-hydroxybenzamide in the presence of a coupling agent.
Mechanism of Action
The mechanism of action of BBM-928 is not fully understood. However, it has been suggested that BBM-928 exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. BBM-928 has also been shown to inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
BBM-928 has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, which are involved in the pathogenesis of various inflammatory diseases. BBM-928 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, BBM-928 has been found to possess antibacterial properties by inhibiting the growth of bacteria.
Advantages and Limitations for Lab Experiments
BBM-928 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Furthermore, BBM-928 has been shown to possess various biological activities, which makes it a useful tool for studying the mechanisms of inflammation, cancer, and bacterial infections. However, there are also limitations to using BBM-928 in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays.
Future Directions
There are several future directions for BBM-928 research. One potential application is in the development of novel anti-inflammatory drugs. BBM-928 has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the development of novel anti-cancer drugs. BBM-928 has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of various types of cancer. Furthermore, BBM-928 has been found to possess antibacterial properties, which makes it a potential candidate for the development of novel antibiotics.
Synthesis Methods
The synthesis of BBM-928 involves several steps, including the reaction of 2-aminobenzothiazole with 5-bromo-2-hydroxybenzamide in the presence of a coupling agent. The resulting product is then purified through column chromatography to obtain BBM-928 in its pure form.
Scientific Research Applications
BBM-928 has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. BBM-928 has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, BBM-928 has been found to possess antibacterial properties by inhibiting the growth of bacteria.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-bromo-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S/c1-20-9-6-7-11(16)10(8-9)14(19)18-15-17-12-4-2-3-5-13(12)21-15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCQNEPUERZJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)
![4-acetamido-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7477383.png)

![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)

![N-(furan-2-ylmethylcarbamoyl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477440.png)


![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
![Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate](/img/structure/B7477453.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)
![N-(2,3-dimethylphenyl)-2-[(4-fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7477462.png)